molecular formula C10H11FO2 B6329169 2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane CAS No. 773095-39-9

2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane

Cat. No.: B6329169
CAS No.: 773095-39-9
M. Wt: 182.19 g/mol
InChI Key: LWEPPXVVIKMRLQ-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methylphenyl isocyanate” is an organic compound that contains an isocyanate group . It is used for industrial and scientific research purposes . Another related compound, “2-Fluoro-5-methylphenol”, is a fluorinated aromatic compound .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methylphenyl isocyanate” has a linear formula of FC6H3(CH3)NCO . Another related compound, “2-Fluoro-5-methylphenol”, has a linear formula of FC6H3(CH3)OH .


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-methylphenyl isocyanate” include a boiling point of 192 °C and a density of 1.159 g/mL at 25 °C . It is also moisture sensitive .

Mechanism of Action

While the mechanism of action for “2-(2-Fluoro-5-methylphenyl)-1,3-dioxolane” is not available, a related compound, “Linifanib (ABT-869)”, is a small molecule vascular endothelial growth factor (VEGF) receptor-based kinase inhibitor. It is designed to suppress tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients and by inhibiting key angiogenic signaling pathways .

Safety and Hazards

“2-Fluoro-5-methylphenyl isocyanate” is classified as having acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEPPXVVIKMRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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